molecular formula C46H79NO17 B10858402 tylosin D

tylosin D

Cat. No.: B10858402
M. Wt: 918.1 g/mol
InChI Key: QDAVFUSCCPXZTE-VMXQISHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tylosin D, also known as Relomycin, is a structurally significant component of the tylosin antibiotic complex, a macrolide produced by Streptomyces fradiae . While Tylosin A is the primary and most potent factor, this compound contributes to the overall activity of the commercial mixture . Its antibiotic activity is reported to be approximately 30-35% that of Tylosin A . This compound is not only a natural factor but also a metabolite of Tylosin A, formed through environmental degradation processes . This compound differs structurally from Tylosin A by having a hydroxyl group (-CH2OH) at the C-6 position of the tylactone macrocycle, instead of an aldehyde group (-CHO) . Like other macrolides, its antibacterial action is attributed to the inhibition of protein synthesis by binding to the 50S subunit of the bacterial ribosome . This compound is primarily used in scientific research as a reference standard in analytical methods, such as liquid chromatography, for the quality control and purity assessment of tylosin products and to monitor its presence in environmental and biological samples . It is also a valuable compound for studying antimicrobial resistance, particularly cross-resistance within the macrolide class, and for investigating the environmental fate and transformation products of veterinary antibiotics . This product is strictly for research purposes in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C46H79NO17

Molecular Weight

918.1 g/mol

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-7-(2-hydroxyethyl)-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

InChI

InChI=1S/C46H79NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,18,24-30,32-33,35-45,48,50,52-55H,13,16-17,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1

InChI Key

QDAVFUSCCPXZTE-VMXQISHHSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Origin of Product

United States

Biosynthetic Pathways and Genetic Regulation of Tylosin D

Streptomyces fradiae: Primary Producer of the Tylosin (B1662201) Complex

Streptomyces fradiae is the principal industrial producer of the tylosin complex. wikipedia.orgnih.govnih.gov This bacterium is well-suited for the production of this macrolide antibiotic through fermentation. wikipedia.orgnih.gov The tylosin biosynthetic gene cluster in S. fradiae is extensive, spanning approximately 85 kb and containing numerous genes responsible for the various enzymatic steps involved in tylosin production. microbiologyresearch.orgcore.ac.uk

Polyketide Biosynthesis of the Tylactone (B1246279) Aglycone

The foundation of the tylosin structure is the 16-membered macrolactone ring, known as tylactone (also referred to as protylonolide). microbiologyresearch.orgnih.govmicrobiologyresearch.org The biosynthesis of tylactone is catalyzed by a modular type I polyketide synthase (PKS) system, specifically the tylactone synthase (TYLS). rsc.orgcapes.gov.brwikipedia.org The TYLS in S. fradiae is composed of five large multi-functional proteins, TylG I-V. wikipedia.org These proteins are organized into modules, each containing catalytic domains such as ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are fundamental to polyketide chain elongation. rsc.orgwikipedia.org Additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) are present in some modules, contributing to the reduction and modification of the growing polyketide chain. rsc.orgwikipedia.org The TYLS system includes a loading module and seven extension modules, culminating in a thioesterase (TE) domain that is responsible for the cyclization of the macrolide ring, yielding tylactone. rsc.orgwikipedia.org

Post-Polyketide Modifications and Glycosylation: Pathways Leading to Tylosin D

Following the synthesis of the tylactone aglycone, a series of tailoring reactions, including hydroxylation, methylation, and glycosylation, are necessary to produce the various components of the tylosin complex, including this compound. ontosight.aisciepublish.com Tylactone undergoes oxidation at C-20 and C-23 to generate tylonolide, and concurrently, three deoxyhexose sugars—mycaminose (B1220238), 6-deoxy-D-allose (which is subsequently converted to mycinose), and mycarose (B1676882)—are attached. microbiologyresearch.org The attachment of mycaminose is the initial glycosylation step, occurring at the C-5 hydroxyl position of the lactone. microbiologyresearch.orgnih.govebi.ac.uk

The biosynthesis of the deoxyhexose sugars themselves involves specific enzymatic pathways. For example, the mycinose (B1239270) moiety is derived from 6-deoxy-D-allose through bis-O-methylation. nih.gov The genes tylE and tylF are involved in the conversion of the deoxyallosyl moiety to mycinose via O-methylation at the 2-OH and 3-OH positions, respectively. nih.gov

This compound is specifically formed through the modification of tylosin A. nih.gov

A key step in the formation of this compound is the enzymatic reduction of the C-20 formyl group of tylosin A to a hydroxymethyl group. nih.govresearchgate.net This reaction is catalyzed by an enzyme referred to as tylosin reductase. nih.gov This reduction distinguishes this compound (relomycin) from tylosin A, which possesses a formyl group at the C-20 position. nih.gov

Ketoreductases (KRs) are domains within the modular PKS that catalyze the reduction of a β-keto group to a β-hydroxyl group during polyketide chain elongation. rsc.org The stereospecificity of KR domains is critical in determining the stereochemistry of the growing polyketide chain. rsc.orgcapes.gov.br

TylD is a specific ketoreductase involved in the biosynthesis of one of the deoxyhexose sugars attached to the tylactone core. Specifically, TylD is a nucleoside diphospho (NDP)-deoxyhexose 4-ketoreductase involved in the synthesis of NDP-6-deoxyallose from NDP-4-keto, 6-deoxyglucose. nih.govoup.comgenome.jpkegg.jp This 6-deoxyallose moiety is a precursor to mycinose, one of the sugars found in tylosin. nih.gov Mutations in the tylD gene have been shown to affect the biosynthesis or addition of 6-deoxy-D-allose. google.com

Methyltransferases are enzymes that catalyze the transfer of a methyl group to a substrate. In tylosin biosynthesis, methyltransferases are involved in the modification of the attached sugar moieties.

TylE and TylF are methyltransferases involved in the conversion of the deoxyallosyl moiety to mycinose through O-methylation. nih.gov TylE is a methyltransferase involved in this process. nih.gov TylF is specifically a macrocin (B1239957) O-methyltransferase that catalyzes the methylation of macrocin (tylosin C) to produce tylosin A. nih.govgoogle.comresearchgate.netebi.ac.ukebi.ac.ukcsic.es This step is considered the final and often rate-limiting step in the biosynthesis of tylosin A. google.comresearchgate.netcsic.es While TylF is directly involved in the production of tylosin A, the precursor to this compound, its activity level can indirectly influence the pool of substrates available for the tylosin A to this compound conversion. Rapid loss of TylF enzyme specific activity in the later stages of fermentation can lead to the accumulation of the by-product this compound. researchgate.net

TylE and TylF act together to convert the deoxyallosyl moiety to mycinose via bis-O-methylation at the 2-OH and 3-OH positions. nih.gov

Roles of Specific Biosynthetic Enzymes in this compound Formation

Glycosyltransferases and Epimerases (e.g., TylN, TylJ)

Glycosyltransferases and epimerases play crucial roles in the biosynthesis of the sugar moieties attached to the tylosin macrolactone. Specifically, enzymes like TylN and TylJ are involved in the formation of these sugars. TylN is identified as a glycosyltransferase, participating in the transfer of 6-deoxy-D-allose, which serves as an unmethylated precursor for mycinose, one of the sugars found in tylosin. wikipedia.orguni-freiburg.dehpc-standards.comguidetomalariapharmacology.org TylJ is characterized as an epimerase and is also implicated in the biosynthetic pathway leading to 6-deoxy-D-allose. wikipedia.orguni-freiburg.dehpc-standards.comalfa-chemistry.com A proposed pathway for the biosynthesis of 6-deoxy-D-allose involves the coordinated action of genes including tylD, tylJ, and tylN. wikipedia.orguni-freiburg.dehpc-standards.com

Identification and Characterization of Biosynthetic Intermediates

The identification and characterization of intermediates in the tylosin biosynthetic pathway have been instrumental in understanding the enzymatic steps involved in the formation of the final compounds, including this compound. Studies utilizing mutants blocked at various stages of tylosin biosynthesis, coupled with genetic complementation, have helped in assigning functions to specific genes. wikipedia.orguni-freiburg.dehpc-standards.com Characterization of intermediates has revealed details about modification steps such as methylation. For instance, the S-adenosyl-L-methionine-dependent O-methyltransferases TylE and TylF catalyze methylation reactions in the pathway, and intermediates like 2‴-O-demethyltylosin and 2‴-O-demethyldesmycosin have been identified in this context. fishersci.be Furthermore, techniques such as LC-ESI-MS and ESI-MS/MS have been employed to analyze glycosylated derivatives of tylactone, the macrolactone core, providing insights into the sugar attachment steps. nih.gov The analysis of impurities in tylosin samples using techniques like LC-UV and ion trap mass spectrometry has also aided in characterizing related compounds, including tylosin B, C, and D, suggesting they are either intermediates or closely related byproducts of the biosynthetic process. herts.ac.uk

Genetic Organization and Expression of the Tylosin Biosynthetic Gene Cluster

The genes responsible for tylosin biosynthesis are organized into a large gene cluster within the genome of Streptomyces fradiae. This tyl biosynthetic gene cluster (BGC) spans approximately 85 kb and contains at least 43 open reading frames (ORFs). guidetomalariapharmacology.orgherts.ac.uk The cluster encompasses structural genes necessary for the synthesis of the tylosin molecule, genes conferring resistance to the antibiotic (e.g., tlrB and tlrC), and regulatory genes that control the expression of the biosynthetic pathway. guidetomalariapharmacology.orgherts.ac.uknih.gov The genes within the cluster exhibit some degree of functional grouping, such as the five tylG megagenes that encode the polyketide synthase (PKS) responsible for forming the macrolactone ring. herts.ac.ukfishersci.ielgcstandards.com Analysis of the genetic organization of the left region of the cluster has specifically identified genes like tylN (glycosyltransferase) and tylJ (epimerase) within this area. wikipedia.orguni-freiburg.dehpc-standards.com

The expression of the tylosin biosynthetic gene cluster is subject to complex regulation. Studies using techniques like RT-PCR have revealed intricate transcription patterns within the cluster. herts.ac.uk Regulatory genes play a pivotal role in controlling the onset and level of tylosin production. Key regulatory elements include TylQ, a transcriptional repressor, and TylS and TylR, which act as transcriptional activators. herts.ac.ukherts.ac.uknih.gov TylQ has been shown to repress the expression of tylR, an important activator, and the silencing or downregulation of tylQ appears to be a prerequisite for initiating secondary metabolism and tylosin production. herts.ac.uk

Biotechnological Approaches for Enhanced this compound Production

Biotechnological strategies aim to improve the yield and modify the structure of tylosin and its components, including this compound. These approaches often involve manipulating the producing organism or optimizing the fermentation process.

Metabolic Engineering Strategies for High-Yield Strains

Metabolic engineering is a key strategy for developing Streptomyces fradiae strains with enhanced tylosin production. This involves rational manipulation of metabolic pathways and regulatory networks. Overexpression of positive regulatory genes, such as tylR and tylS, has demonstrated the ability to increase tylosin yields. herts.ac.uknih.gov Furthermore, enhancing the export of tylosin from the cell by overexpressing the efflux gene tlrC can lead to increased extracellular accumulation. nih.gov Manipulation of genes involved in the supply of precursors, such as the S-adenosyl methionine (SAM) biosynthetic genes (metKcs, adoKcs-metFcs), has also been explored to improve production efficiency. nih.gov Combinatorial overexpression of multiple target genes has shown potential for further enhancing tylosin production in high-yielding strains. nih.gov

Combinatorial Biosynthesis of this compound and Related Glycosylated Derivatives

Combinatorial biosynthesis offers a powerful approach to generate novel macrolide derivatives, including glycosylated forms related to this compound. Engineered host strains, such as Streptomyces venezuelae, which are amenable to genetic manipulation and have relatively fast growth rates, have been developed for this purpose. By introducing heterologous deoxysugar biosynthetic pathways and glycosyltransferases into these hosts, it is possible to produce glycosylated derivatives of tylactone that are not naturally found in Streptomyces fradiae. nih.gov Supplementation of these engineered strains with tylactone has resulted in the production of various glycosylated tylactone derivatives, demonstrating the potential of combinatorial biosynthesis for creating structural diversity. nih.gov

Optimization of Fermentation Conditions for Tylosin Production

Optimizing fermentation conditions is crucial for maximizing tylosin production, including the yield of this compound as part of the complex. This involves carefully adjusting the composition of the culture medium and controlling physical parameters during the fermentation process. The choice and concentration of carbon and nitrogen sources, such as cornmeal, soybean meal, and fish meal, significantly impact tylosin yield. Physical parameters like temperature, pH, and the age and size of the inoculum also need to be optimized for efficient production. Studies have explored different fermentation systems, including solid-state fermentation, which has been shown to enhance tylosin yield in some cases. The timely addition of specific substances to the fermentation medium, such as valine, succinate, and natural zeolite, has also been found to improve tylosin production.

Mechanism of Action and Molecular Interactions of the Tylosin Complex: Implications for Tylosin D

Ribosomal Target Site Identification: 50S Subunit and 23S rRNA

The primary target site for tylosin (B1662201) and its related macrolides is the 50S ribosomal subunit of susceptible bacteria. wikipedia.orgtoku-e.comtoku-e.comnih.govfao.orgtoku-e.comrooyandarou.com Within the 50S subunit, these antibiotics specifically interact with the 23S ribosomal RNA (rRNA). toku-e.comtoku-e.comfao.orgtoku-e.compnas.orgmsu.ruresearchgate.netoup.comresearchgate.netacs.orgfigshare.comnih.govpnas.org The binding site is located within the nascent peptide exit tunnel, a critical channel through which newly synthesized polypeptide chains emerge from the ribosome. pnas.orgmsu.ruresearchgate.netoup.comresearchgate.netacs.orgfigshare.comnih.gov

Inhibition of Bacterial Protein Synthesis: Peptide Bond Formation and Translocation

Binding of tylosin to the 23S rRNA within the peptide exit tunnel interferes with essential steps of protein synthesis. The tylosin complex inhibits bacterial growth by preventing peptide bond formation and blocking the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome. toku-e.comfao.orgtoku-e.compnas.org This dual action effectively halts the elongation phase of protein synthesis, thereby inhibiting bacterial growth.

Structure-Activity Relationship (SAR) Studies of Tylosin-Related Macrolides

Research indicates that the number and nature of glycosyl substituents attached to the macrolactone ring are primary determinants of anti-ribosomal potency in tylosin-related macrolides. doi.orgnih.gov These sugar moieties play a significant role in the interaction of the antibiotic molecule with the ribosomal components, contributing substantially to the binding affinity. researchgate.net

The tylosin complex comprises several congeners, including tylosin A, B, C, and D, which exhibit differential antimicrobial activities. fao.org Tylosin A is the most active component, while tylosin D (relomycin) has a lower relative activity compared to tylosin A, B, and C. fao.org

Tylosin CongenerRelative Antimicrobial Activity (vs. Tylosin A = 1.0)
Tylosin A1.0
Tylosin B0.83
Tylosin C0.75
This compound0.35

This difference in activity is attributed to structural variations among the congeners. A key structural distinction between tylosin A and this compound (relomycin) lies in the functional group at position C-20 of the macrolactone ring. Tylosin A possesses an aldehyde group at this position, whereas this compound has a primary alcohol (reduced aldehyde). fao.orgmsu.ru Studies have shown that the conversion of the aldehyde group of tylosin to methyl or carbinol groups dramatically reduces its inhibitory activity. msu.ru This finding provides a direct structural basis for the lower antimicrobial potency observed in this compound compared to tylosin A.

Macrolides, including tylosin, bind within the nascent peptide exit tunnel of the large ribosomal subunit. msu.ruoup.comresearchgate.netacs.orgfigshare.comnih.gov This binding can occur in a stepwise manner, involving initial low-affinity interactions followed by a shift to a high-affinity binding site deeper within the tunnel. researchgate.netnih.gov The interaction of the macrolide with the 23S rRNA and ribosomal proteins lining the tunnel walls is crucial for its inhibitory activity. msu.ruoup.comresearchgate.net

Molecular dynamics simulations and structural studies have helped elucidate the binding pose of tylosin within the tunnel. msu.ru The macrolactone ring and its attached sugar moieties establish hydrogen bonds and hydrophobic interactions with specific nucleotide residues of the 23S rRNA. researchgate.net The aldehyde group at C-20 of tylosin A has been shown to be capable of forming a reversible covalent bond with the N6 amino group of adenine (B156593) 2062 (A2062) in 23S rRNA, a key interaction contributing to its potent inhibitory activity. msu.ruresearchgate.net

Molecular Mechanisms of Antimicrobial Resistance to the Tylosin Complex: Focus on Tylosin D Associated Resistances

Ribosomal RNA Methylation: A Key Resistance Strategy

One of the most well-characterized mechanisms of resistance to tylosin (B1662201) involves the enzymatic modification of its target site, the bacterial ribosome. Specifically, the methylation of 23S ribosomal RNA (rRNA), a critical component of the 50S ribosomal subunit, can prevent the antibiotic from binding effectively, thereby allowing protein synthesis to continue unimpeded.

A key genetic determinant in this process is the tlrD gene, originally isolated from the tylosin-producing bacterium, Streptomyces fradiae. nih.gov This gene encodes an rRNA methyltransferase, an enzyme that specifically targets nucleotide A2058 within the 23S rRNA. nih.govpnas.orgnih.gov The TlrD enzyme catalyzes the addition of a single methyl group to the N6-amino position of the adenine (B156593) base at this site, resulting in the formation of N6-monomethyladenosine. nih.gov While this modification alone confers a high level of resistance to lincosamide antibiotics, it only provides a marginal increase in tolerance to tylosin. pnas.org

High-level resistance to tylosin is achieved through a remarkable synergistic mechanism involving two distinct methyltransferases: TlrD and TlrB. pnas.orgnih.gov The tlrB gene, also from S. fradiae, encodes a methyltransferase that modifies a different nucleotide, G748, within the 23S rRNA. nih.govgenesilico.pl Research has demonstrated that neither methylation at A2058 by TlrD nor methylation at G748 by TlrB is sufficient on its own to confer significant tylosin resistance. pnas.orgnih.gov However, when both genes are expressed simultaneously, the combined action of the two methylations results in a dramatic increase in resistance, up to 256-fold compared to a mere 4-fold increase from either methylation alone. pnas.orgnih.gov These two nucleotides, though distant in the primary sequence of the rRNA, are brought into close proximity within the three-dimensional structure of the ribosome's peptide exit tunnel, where tylosin binds. pnas.org

Table 1: Synergistic Effect of TlrB and TlrD on Tylosin Resistance

Methyltransferase(s) Expressed Target Nucleotide(s) Fold Increase in Tylosin Resistance
TlrD alone A2058 4-fold
TlrB alone G748 4-fold

This synergistic resistance mechanism exhibits a high degree of specificity. nih.govnih.gov It is particularly effective against 16-membered macrolides like tylosin and the structurally similar mycinamycin, both of which possess sugar moieties extending from the 5- and 14-positions of their macrolactone rings. nih.govnih.govresearchgate.net This specificity suggests that both the G748 and A2058 regions of the ribosome are critical contact points for these specific sugar structures. The dual methylation prevents the stable binding of these particular macrolides. nih.govnih.gov Conversely, this synergistic mechanism does not confer resistance to other macrolides, such as the 14-membered erythromycin (B1671065) or other 16-membered macrolides like carbomycin (B1668359) and spiramycin, which have different sugar arrangements. nih.govnih.gov

Point Mutations in Ribosomal Proteins and 23S rRNA Conferring Resistance

Besides enzymatic modification of rRNA, resistance to tylosin can also arise from spontaneous point mutations within the genes encoding the 23S rRNA or ribosomal proteins. toku-e.comtoku-e.com These mutations can alter the drug-binding site, reducing the affinity of tylosin for the ribosome. Mutations at nucleotide A2058 in the 23S rRNA gene are frequently associated with macrolide resistance. researchgate.netnih.govnih.gov For instance, an A2058G transition has been identified in various macrolide-resistant bacteria. researchgate.netnih.govoup.com Similarly, mutations at the adjacent A2059 position can also lead to resistance. nih.govoup.com While a single mutation can elevate the minimum inhibitory concentration (MIC) of tylosin, higher levels of resistance often require the accumulation of multiple mutations. oup.com In addition to rRNA mutations, alterations in ribosomal proteins, such as L4, have also been identified as a source of macrolide resistance in some bacterial species. nih.gov

Table 2: Common 23S rRNA Mutations Associated with Macrolide Resistance

Nucleotide Position (E. coli numbering) Type of Mutation Associated Resistance
A2058 A → G Tylosin, Erythromycin nih.govoup.com
A2059 A → G Tylosin, Erythromycin nih.govoup.com

Genetic Determinants of Tylosin Resistance (e.g., tlrA, tlrB, tlrC, tlrD genes)

The tylosin-producing organism, Streptomyces fradiae, has evolved a sophisticated, multi-component system to protect itself from the antibiotic it synthesizes. This system involves at least four distinct resistance genes: tlrA, tlrB, tlrC, and tlrD. nih.govnih.gov

tlrD : As discussed, this gene encodes a methyltransferase that monomethylates A2058 of the 23S rRNA. nih.gov

tlrB : This gene encodes the methyltransferase responsible for modifying G748, which acts in synergy with TlrD to provide high-level resistance. nih.govgenesilico.pl

tlrA : This gene is also a member of the Erm family of methyltransferases. Like TlrD, it targets A2058, but unlike TlrD, the TlrA enzyme dimethylates the N6-amino group. nih.govpnas.org Expression of tlrA is typically inducible. nih.gov

tlrC : This gene confers resistance through a different mechanism. It encodes an efflux pump, a membrane protein that actively transports tylosin out of the bacterial cell, thereby reducing its intracellular concentration. nih.gov

Acquisition and Dissemination of Resistance Genes in Bacterial Populations

The genes responsible for tylosin resistance are not confined to the antibiotic-producing organisms. savingtheworldwithscience.com They can spread to other bacterial populations, including pathogenic species, through a process known as horizontal gene transfer (HGT). mdpi.com This transfer is often mediated by mobile genetic elements such as plasmids, transposons, and integrons, which can be exchanged between different bacteria via conjugation, transformation, or transduction. mdpi.comfrontiersin.org The presence of resistance genes on these mobile elements facilitates their rapid dissemination among diverse bacterial communities. aaem.pl The widespread use of tylosin in agriculture, for example in beef cattle, creates a strong selective pressure that favors the survival and proliferation of bacteria carrying these resistance genes, potentially increasing their prevalence in the environment and the food chain. researchgate.netnih.gov

Phenotypic Characterization of Tylosin Resistance in Pathogenic Microorganisms (e.g., Mycoplasma bovis)

The phenotypic characterization of antimicrobial resistance provides crucial insights into the observable traits of microorganisms when exposed to an antibiotic. For the tylosin complex, this characterization is predominantly achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a bacterium. In the context of veterinary pathogens, Mycoplasma bovis, a significant cause of pneumonia, mastitis, and arthritis in cattle, serves as a primary example for studying tylosin resistance. ekb.egnih.gov

Research indicates a wide distribution of tylosin susceptibility among field isolates of M. bovis, with a clear trend of increasing resistance over time. nih.govscienceopen.com Acquired resistance to macrolides, including tylosin, is a well-documented and widespread phenomenon in M. bovis. frontiersin.orgnih.gov

Detailed Research Findings

Studies across different geographical locations and time periods have documented the MIC values of tylosin against M. bovis, revealing a significant shift from susceptibility to resistance.

A study of M. bovis field isolates from cattle of different ages in Lithuania demonstrated comparable sensitivity to tylosin, with Minimum Inhibitory Concentration 90% (MIC90) values ranging from 0.39 to 0.78 µg/ml. cabidigitallibrary.orgagriculturejournals.cz In this study, 100% of the isolates were considered susceptible to tylosin. cabidigitallibrary.org However, other studies report significantly higher MICs, indicating widespread resistance. For instance, an analysis of isolates from a calf rearing unit found them to be resistant to tylosin, with an MIC50 (the concentration inhibiting 50% of isolates) of >32 µg/ml. madridge.orgmadridge.org

A significant body of evidence points to a temporal increase in resistance. A major study in France compared M. bovis isolates from 1978–1979 with those from 2010–2012. nih.govscienceopen.com The findings showed a substantial increase in the MIC50 for tylosin, from 2 µg/mL in the earlier period to >64 µg/mL in the contemporary isolates. nih.govscienceopen.com Similarly, a Canadian study examining isolates from 1978 to 2009 found that MIC50 levels for tylosin tartrate were low in the 1980s but increased in the 1990s and remained high thereafter. nih.gov

The phenotypic expression of resistance, represented by MIC values, has been linked to specific genetic mutations. Research on Canadian feedlot isolates has associated mutations in the 23S rRNA gene with resistance. nih.gov It has been noted that M. bovis isolates with an MIC of ≤4 µg/mL typically lack point mutations associated with resistance, whereas MIC values of 8–32 µg/mL are often associated with single point mutations in one or more alleles. mdpi.com

Geographical variations in resistance profiles have also been observed. One report noted that M. bovis isolates from Israel were significantly more resistant to macrolides like tylosin than isolates from calves imported from Hungary. nih.gov

The data below summarizes findings on the phenotypic resistance of Mycoplasma bovis to tylosin from various research studies.

Study Region/PeriodNo. of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Lithuania15Not ReportedNot Reported0.39 - 0.78 cabidigitallibrary.orgagriculturejournals.cz
France (1978-1979)27Not Reported2Not Reported nih.govscienceopen.com
France (2010-2012)46Not Reported>64Not Reported nih.govscienceopen.com
Canada (1980s)210 (total)Not ReportedLowNot Reported nih.gov
Canada (1990s)Not ReportedIncreasedNot Reported nih.gov
Canada (2000s)Not ReportedHighNot Reported nih.gov
UK (Calf Rearing Unit)Not SpecifiedNot Reported>32Not Reported madridge.orgmadridge.org

Environmental Fate and Biotransformation of Tylosin D

Sources and Environmental Entry Routes of Tylosin (B1662201) and its Congeners

Tylosin is widely administered to livestock such as poultry, swine, and cattle to treat infections and promote growth. nih.govnih.gov A substantial portion of the administered dose, ranging from 17% to 90%, is excreted in the urine and feces as the parent compound or its active metabolites. oup.comresearchgate.net

The primary route for tylosin and its congeners, including tylosin D, to enter the terrestrial and aquatic environments is through the agricultural application of animal manure as fertilizer. nih.govoup.com This practice introduces the antibiotic residues directly to cropland. nih.gov Poultry litter, a combination of droppings, feed waste, feathers, and bedding materials, is another significant reservoir and source of tylosin contamination in the environment. nih.gov Once in the soil, these compounds can be transported to surface waters, as evidenced by the detection of tylosin in U.S. streams. regulations.gov

Degradation Kinetics of this compound in Environmental Compartments

The persistence of this compound in the environment is governed by its degradation kinetics, which are influenced by factors such as sunlight and microbial activity in different environmental matrices like water and soil.

In aqueous environments, this compound is relatively stable. nih.govoup.comresearchgate.netiastate.edu Studies have shown that it, along with tylosin C, only demonstrates a noticeable decrease in concentration when exposed to light in ultrapure water. oup.comresearchgate.netiastate.eduuiowa.edu In more complex matrices like pond water, it remains largely stable under photolytic conditions. oup.com This suggests that while direct photolysis can occur under specific laboratory conditions, it may not be a primary degradation pathway in natural surface waters where other constituents can affect light attenuation and chemical interactions.

The degradation of this compound is significantly more rapid in soil environments compared to aqueous systems. Research indicates that the dissipation half-life (DT50) of this compound in soil is approximately one week. researchgate.netiastate.edu More specifically, a dissipation half-life of 8 days has been reported in both unsterilized and sterilized soil. nih.govoup.com The similar degradation rates in sterile and non-sterile soil suggest that abiotic degradation processes, alongside strong sorption, are the predominant factors influencing its loss from the soil, rather than microbial (biotic) degradation. nih.govoup.comresearchgate.net

In swine manure slurries under anaerobic conditions, the time for 90% disappearance of this compound (relomycin) was observed to be between 30 and 130 hours. researchgate.net This dissipation was significantly faster under aerobic conditions, with the 90% disappearance time being reduced to 12 to 26 hours, highlighting the role of aeration in accelerating degradation in manure storage systems. researchgate.net

Table 1: Dissipation Half-Life of this compound in Various Environmental Compartments

Environmental CompartmentConditionDissipation Half-Life (DT50)
SoilAerobic~ 7-8 days
Swine Manure SlurryAnaerobic30-130 hours (DT90)
Swine Manure SlurryAerobic12-26 hours (DT90)
Aqueous EnvironmentPhotolytic (ultrapure water)Relatively unstable
Aqueous EnvironmentPhotolytic (pond water)Relatively stable

Sorption Behavior and Mobility of this compound in Soil Matrices

Sorption to soil particles is a critical process that dictates the mobility, bioavailability, and persistence of this compound in the environment.

The sorption of tylosin compounds to soil is generally strong and is influenced by several key soil properties. researchgate.netiastate.edu

pH: Soil pH is an important factor controlling tylosin sorption. confex.com Tylosin has a pKa of approximately 7.1, meaning its charge is pH-dependent. iwaponline.com In acidic conditions, it is positively charged, which influences its interaction with soil particles. iwaponline.com Studies have shown varied responses, with some soils exhibiting maximum sorption at a pH of 6.0 to 7.0, while sorption decreases at lower or higher pH values. confex.comnih.gov

Organic Matter: The role of soil organic matter is complex. In one study, the removal of organic matter led to a three to six-fold increase in tylosin sorption, suggesting that organic matter may block some mineral sorption sites. nih.gov However, dissolved organic matter can also interact with antibiotics, potentially increasing their mobility. nih.gov

Clay Content: Soils with higher clay content generally exhibit greater sorption of tylosin. The mineral particles in soil, particularly clays, play a significant role in the adsorption process. iwaponline.com

Cation Exchange Capacity (CEC): Because tylosin is positively charged in most environmental pH ranges, it can be adsorbed to negatively charged soil particles through cation exchange. nih.gov The presence of other cations, such as Ca²⁺ and Mg²⁺, can compete with tylosin for sorption sites, thereby reducing its adsorption and potentially leading to its release from the soil. iwaponline.com The order of influence of competing cations has been shown as Ca²⁺ > Mg²⁺ > K⁺ > Na⁺. iwaponline.com

Table 2: Influence of Soil Properties on this compound Sorption

Soil PropertyEffect on SorptionMechanism / Notes
pH VariableSorption is often highest near the compound's pKa (~7.1), where it is cationic and soil surfaces are negatively charged. confex.comnih.gov
Organic Matter ComplexCan either increase or decrease sorption depending on its form (particulate vs. dissolved) and interaction with mineral surfaces. nih.gov
Clay Content Increased SorptionHigher clay content provides more negatively charged surfaces for cation exchange. iwaponline.com
Cation Exchange Capacity (CEC) Increased SorptionHigher CEC indicates more sites for electrostatic attraction of the positively charged tylosin molecule. iwaponline.comnih.gov

The strong sorption of tylosin to soil particles generally limits its mobility and potential for leaching into groundwater. iastate.edu However, this strong binding does not eliminate the risk of environmental transport.

Tylosin residues adsorbed to soil particles can be readily transported from agricultural fields to adjacent surface water bodies via runoff and soil erosion. iastate.edunih.gov Rainfall simulation studies have demonstrated that a significant portion of tylosin loss from fields occurs through sediment transport. nih.govresearchgate.net In one study, over 50% of the total tylosin lost during a simulated rainfall event was associated with eroded sediment, and it exhibited a very high pseudo-partitioning coefficient, indicating its strong preference for the solid phase over the aqueous phase in runoff. nih.govresearchgate.net These findings suggest that while leaching may be limited, surface runoff of soil particles represents a major pathway for the transport of this compound and other congeners into aquatic ecosystems. tandfonline.com Consequently, agricultural practices aimed at controlling soil erosion could be effective in mitigating the off-site transport of these antibiotic residues. nih.govresearchgate.net

Relative Contribution of Abiotic and Biotic Processes to this compound Degradation

The environmental persistence and degradation of this compound, also known as relomycin, are governed by a combination of abiotic (non-biological) and biotic (biological) processes. The relative importance of these pathways is highly dependent on the environmental matrix, such as soil, water, or manure. Research indicates that in many scenarios, abiotic mechanisms, including sorption and photolysis, are the primary drivers of this compound dissipation.

In soil environments, studies have shown that biotic degradation plays a minimal role. An investigation into the dissipation of tylosin factors in both unsterilized and sterilized agronomic soil found that this compound has a dissipation half-life of approximately 8 days under both conditions. nih.gov The similarity in the degradation rate between the microbially active (unsterilized) and inactive (sterilized) soils strongly suggests that microbial action is not a significant factor in its breakdown at the tested concentrations. nih.gov Instead, sorption to soil particles and abiotic degradation are the major factors influencing the environmental fate of this compound in soil. nih.gov

Dissipation Half-Life of this compound in Soil

Soil ConditionDissipation Half-Life (Days)Primary Dissipation Mechanisms
Unsterilized Agronomic Soil8Sorption & Abiotic Degradation
Sterilized Agronomic Soil8

In aquatic environments, this compound is relatively stable. nih.gov However, its degradation can be influenced by photolysis (an abiotic process), particularly in purified water exposed to light. nih.gov In pond water, as in soil, biotic degradation appears to be insignificant. nih.gov

Conversely, in microbially rich environments like animal manure slurries, both biotic and abiotic processes contribute to the degradation of this compound. A study on swine-manure lagoons found that biodegradation and abiotic degradation both occur, although strong sorption to slurry solids was identified as a likely primary mechanism of disappearance. nih.govresearchgate.net The rate of degradation was significantly influenced by the presence of oxygen. In anaerobic slurries, the time for 90% disappearance of this compound ranged from 30 to 130 hours. nih.govresearchgate.net Aerating the slurries, which stimulates aerobic microbial activity, reduced this time dramatically to between 12 and 26 hours, demonstrating a significant contribution from biotic, aerobic degradation pathways in this specific environment. nih.govresearchgate.net

Degradation of this compound (Relomycin) in Swine Manure Slurry at 22°C

Slurry Condition90% Disappearance Time (Hours)Contributing Processes
Anaerobic30 - 130Abiotic Degradation, Biotic Degradation, Sorption
Aerobic12 - 26

Metabolic Transformation of Tylosin A to this compound in Animal Systems and Excretion Pathways

Tylosin administered in veterinary medicine is typically a mixture of four main components: Tylosin A (the major component), Tylosin B (desmycosin), Tylosin C (macrocin), and this compound (relomycin). nih.govmedycynawet.edu.pl Therefore, the presence of this compound in an animal system can be a result of it being part of the administered formulation.

However, there is evidence to suggest that Tylosin A can be metabolically converted to this compound within the animal, although this appears to be a minor pathway. A pharmacokinetic study in turkeys noted that the plasma concentration of this compound, identified as a metabolite of Tylosin A, was minimal. researchgate.net This indicates that while the metabolic transformation from A to D can occur, it is not a primary metabolic route. The primary fate of Tylosin A in the body is not conversion to other tylosin factors but rather excretion.

The excretion of tylosin and its related compounds, including this compound, from animal systems occurs through several primary pathways. Studies have confirmed the presence of Tylosin A and this compound in the excreta of treated animals, such as swine. researchgate.net The main routes of elimination are through feces and urine. One study in sheep found that approximately 11% of the administered tylosin was discharged in urine and feces within four days of administration. researchgate.net In addition to renal and fecal excretion, tylosin is also known to be excreted in the milk of lactating animals. shirazu.ac.ir Research in lactating ewes showed that tylosin concentrations could be higher in milk than in blood plasma, making lactation a significant excretion pathway in dairy animals. shirazu.ac.ir

Advanced Analytical Methodologies for Tylosin D Quantification and Characterization in Complex Matrices

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and detection of tylosin (B1662201) and its related factors, including tylosin D. HPLC, often coupled with UV or photodiode array (PDA) detection, allows for the chromatographic separation of the individual tylosin components present in a mixture nih.goveuropa.eugoogle.com. This is essential because the different tylosin factors can have varying biological activities and regulatory limits.

HPLC methods for tylosin analysis typically utilize reversed-phase C18 columns nih.gov. The mobile phase commonly consists of a mixture of organic solvents, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with formic acid, to achieve optimal separation nih.govgoogle.com. Gradient elution programs are frequently employed to improve the resolution of the closely related tylosin factors nih.gov.

Validation of HPLC methods for tylosin includes assessing parameters such as selectivity, linearity, detection limits (LOD), quantification limits (LOQ), precision, and accuracy europa.eu. For instance, an HPLC method validated for tylosin tartrate in a pharmaceutical product demonstrated the ability to identify and determine each component separately (tylosin A, B, C, and D) europa.eu. The European Pharmacopoeia specifies that the active pharmaceutical ingredient should contain a minimum of 80% tylosin A and a minimum of 95% total tylosin A, B, C, and D, highlighting the importance of methods capable of quantifying these individual components nih.goveuropa.eu.

Reported LOD and LOQ values for HPLC methods vary depending on the matrix and specific chromatographic conditions. Some methods have reported LOQs allowing for the determination of tylosin at low levels nih.gov. While some older microbiological assays were less sensitive than certain HPLC methods for tylosin A, HPLC methods capable of separating and quantifying all four factors provide detailed compositional information not available from methods that only target tylosin A or measure total activity wikipedia.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Specific this compound Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the specific identification and quantification of this compound and other tylosin factors in complex matrices. Its high sensitivity and selectivity make it particularly suitable for trace analysis of residues in environmental and biological samples nih.gov.

LC-MS/MS systems for tylosin analysis typically employ electrospray ionization (ESI), often in positive mode (ESI+), which is effective for ionizing macrolide antibiotics like tylosin nih.gov. Tandem mass spectrometry (MS/MS) allows for the selection of specific precursor ions and monitoring of characteristic fragmentation patterns, providing a high degree of specificity for confirming the presence of this compound and differentiating it from co-eluting compounds or other tylosin factors. Multiple reaction monitoring (MRM) mode is commonly used in LC-MS/MS for quantitative analysis, offering enhanced sensitivity and selectivity.

Sample preparation is a critical step in LC-MS/MS analysis of this compound in complex matrices to minimize matrix effects, which can suppress or enhance ionization efficiency. Techniques such as solid-phase extraction (SPE) or modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are frequently employed for the extraction and cleanup of tylosin from matrices like animal feed, cattle waste, eggs, chicken liver, and shrimp nih.gov.

LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple tylosin factors, including this compound, in various matrices. These methods often achieve lower LODs and LOQs compared to HPLC-UV methods. For example, an LC-MS/MS method for tylosin in chicken liver reported LOQs for tylosin A, B, C, and D. Another LC-MS/MS method for tylosin in shrimp reported an LOQ of 1 µg/kg for tylosin.

Method validation for LC-MS/MS analysis of this compound in complex matrices involves evaluating parameters such as linearity, accuracy (recovery), precision (intra-day and inter-day variability), LOD, LOQ, and matrix effects. Recovery rates for tylosin in spiked samples have been reported in acceptable ranges for various matrices nih.gov. Matrix-matched calibration curves are often used to compensate for matrix effects and ensure accurate quantification.

Comparative Analysis of Microbiological Assays Versus Chemical Methods for this compound Detection

The detection and quantification of tylosin can be performed using both microbiological assays and chemical methods. Microbiological assays measure the total antimicrobial activity of a sample, reflecting the combined potency of all biologically active tylosin components, including this compound wikipedia.org. These assays typically involve measuring the inhibition of growth of a susceptible microorganism, such as Sarcina lutea or Bacillus subtilis, in the presence of the sample.

A key difference lies in their sensitivity and specificity. Chemical methods, particularly LC-MS/MS, generally offer higher sensitivity and specificity for individual tylosin components compared to microbiological assays. Microbiological assays can be influenced by the presence of other antimicrobial substances in the sample. However, microbiological assays are valuable for assessing the total biologically active residue and are considered the standard in some pharmacopoeias for determining antibiotic potency.

Studies comparing different analytical methods for tylosin have shown good agreement between LC/MS, ELISA, and microbiological assays for measuring tylosin concentrations in certain matrices like plasma, although variations can occur depending on the specific assay and matrix. An advantage of chemical methods is their ability to identify and quantify degradation products or metabolites that may not retain antimicrobial activity, providing a more complete picture of tylosin's fate in the environment or biological systems.

Immunoassay Development for this compound Detection (e.g., ELISA, Lateral Flow Immunoassays)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA), offer rapid, cost-effective, and high-throughput screening methods for tylosin, including the potential for detecting this compound. These methods are particularly useful for on-site or rapid screening applications where extensive laboratory infrastructure is not available.

Immunoassays rely on the specific binding of antibodies to the target analyte. For tylosin, antibodies can be developed that recognize the general tylosin structure or are more specific to individual tylosin factors. However, cross-reactivity with different tylosin factors and related compounds is a common consideration in immunoassay development for tylosin. A study investigating the cross-reactivity of an ELISA for tylosin found a cross-reactivity of 106% for this compound relative to tylosin A, indicating that this specific ELISA could effectively detect this compound.

ELISA is known for its sensitivity but can be time-consuming and may be affected by matrix effects from complex samples. Various ELISA formats, including competitive direct ELISA, have been explored for tylosin detection.

Lateral Flow Immunoassays (LFIAs) are simpler and faster to perform than ELISA, providing a rapid result without the need for specialized equipment, making them suitable for field testing. Development of LFIAs for tylosin has involved exploring different formats, such as direct and indirect antibody labeling, to improve sensitivity. Studies have reported the development of LFIAs for tylosin detection in matrices like meat products and milk, with varying limits of detection depending on the format and matrix. For example, an indirect LFIA for tylosin in meat extract achieved visual and instrumental detection limits of 0.8 ng/mL and 0.07 ng/mL, respectively.

While immunoassays can provide rapid screening results, positive findings often require confirmation by more specific methods like LC-MS/MS to identify and quantify individual tylosin factors, including this compound.

Method Validation and Quality Control in Environmental and Biological Sample Analysis

Rigorous method validation and robust quality control procedures are essential to ensure the reliability and accuracy of analytical methods used for the quantification and characterization of this compound in environmental and biological samples. Validation confirms that the method is suitable for its intended purpose and performs consistently europa.eu.

Key validation parameters evaluated for tylosin analysis methods include:

Selectivity: The ability of the method to accurately measure the target analyte (this compound) in the presence of other components in the sample matrix, including other tylosin factors and potential interferences europa.eu.

Linearity: The proportional relationship between the analyte concentration and the instrument response over a defined range europa.eu.

Detection Limit (LOD) and Quantification Limit (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively nih.goveuropa.eu. These limits are critical for monitoring residues at low levels.

Precision: The degree of agreement among replicate measurements, typically assessed as repeatability (intra-day precision) and intermediate precision (inter-day reproducibility) europa.eu.

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by analyzing spiked samples with known concentrations of this compound nih.goveuropa.eu.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters europa.eu.

Method validation guidelines, such as those from regulatory bodies, provide frameworks for evaluating these parameters nih.gov. For example, methods have been validated according to guidelines like Commission Decision 2002/657/EC and VICH GL2 nih.gov.

Quality control procedures are implemented during routine analysis to ensure the method remains in control and the results are reliable. This includes the analysis of blank samples, spiked samples, and quality control samples at known concentrations alongside the study samples. Matrix effects are a significant consideration in the analysis of complex environmental and biological samples and should be evaluated during validation, with strategies like matrix-matched calibration employed to mitigate their impact on quantification.

Reported validation data for tylosin analysis methods in various matrices demonstrate the performance characteristics achieved. For instance, recovery rates for tylosin in different matrices have been reported, along with RSD values indicating the precision of the methods nih.gov. LOD and LOQ values vary depending on the method and matrix, reflecting the sensitivity attainable for tylosin detection and quantification nih.gov.

Future Research Directions and Emerging Paradigms in Tylosin D Studies

Comprehensive Elucidation of Tylosin (B1662201) D Biosynthetic Regulatory Networks

The biosynthesis of tylosin in Streptomyces fradiae is a complex process regulated by a cascade of multiple transcriptional regulators, both positive and negative jmb.or.kr. This regulatory network involves at least five TetR family regulators: TylP, TylQ, TylS, TylT, and TylR mdpi.com. TylP, a γ-butyrolactone receptor, can repress the expression of tylQ and tylS, while also regulating its own gene mdpi.com. TylQ acts as a repressor of tylosin production by modulating the expression of the tylR gene jmb.or.krmdpi.com. TylR is identified as a total activator of the structural genes responsible for tylosin biosynthesis mdpi.com. TylS, a SARP family activator, along with TylU, is important for the expression of tylR researchgate.net. TylU is considered a "helper" protein for TylS, promoting the binding of TylS to the tylR promoter researchgate.net.

While the general regulatory network for tylosin biosynthesis has been studied, the specific regulatory mechanisms that govern the production and relative abundance of tylosin D within the mixture are not fully elucidated. Future research should aim to comprehensively map the specific roles of these regulators, and potentially other undiscovered factors, in controlling the metabolic flux towards this compound synthesis. Understanding how environmental conditions and genetic factors influence the expression and activity of these regulators will be crucial for optimizing this compound production and potentially manipulating the biosynthetic pathway to favor its yield. Studies involving targeted gene disruptions, overexpression, and detailed analysis of gene expression profiles under various conditions are necessary to fully understand this intricate network.

In-depth Structural Biology of this compound Interactions with Ribosomal Targets

Tylosin, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis through binding to the 50S subunit of the bacterial ribosome wikipedia.orgherts.ac.uk. This interaction occurs at or near the peptidyl transferase center (PTC) within the nascent peptide exit tunnel mdpi.com. Macrolides bind in this tunnel, blocking the translation process, usually at an early stage mdpi.com.

While crystal structures of tylosin bound to the 50S ribosomal subunit from organisms like H. marismortui have been reported, providing insights into macrolide-ribosome interactions, the specific binding characteristics and structural dynamics of this compound may differ from tylosin A due to structural variations mdpi.com. This compound lacks the mycarose (B1676882) sugar present in tylosin A iastate.edu. Future research should focus on obtaining high-resolution structural data specifically for this compound in complex with bacterial ribosomes from various relevant species. Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding site, key interaction points, and conformational changes induced upon binding. mdpi.com. This detailed structural information will be vital for understanding the precise mechanism of action of this compound and for the rational design of new analogues with improved efficacy or altered spectrum of activity. Kinetic and chemical footprinting analyses have shown that tylosin binds to Escherichia coli ribosomes in a two-step process, with the mycinose (B1239270) sugar playing a role in the rapid shift to the high-affinity site nih.govresearchgate.net. Further studies specifically on this compound could reveal if the absence of the mycarose sugar impacts this binding process.

Discovery and Characterization of Novel this compound Resistance Mechanisms

Bacterial resistance to macrolide antibiotics, including tylosin, is a significant concern. Resistance mechanisms include target site modification, efflux pumps, and enzymatic inactivation. Methylation of 23S rRNA nucleotides, particularly A2058, is a common mechanism conferring resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB resistance) pnas.orgpnas.org. In Streptomyces fradiae, resistance to tylosin can be conferred by synergistic single methylations at 23S rRNA nucleotides G748 and A2058 by the methyltransferases TlrB and TlrD, respectively pnas.orgnih.gov. Neither methylation alone provides significant resistance, but their combination results in a substantial increase in tolerance pnas.orgnih.gov. This synergistic mechanism is specific to macrolides like tylosin and mycinamycin, which have sugars at the 5- and 14-positions of the lactone ring pnas.org. Resistance can also be related to mutations or insertions in ribosomal protein L22, which is part of the ribosomal exit tunnel wall dovepress.com.

While these mechanisms are known for tylosin in general, it is important to investigate if specific resistance mechanisms or variations exist that are particularly effective against this compound. Future research should aim to:

Identify novel resistance genes or mutations that confer specific resistance to this compound in various bacterial pathogens.

Characterize the molecular mechanisms by which these newly discovered determinants mediate resistance.

Investigate the prevalence and dissemination of this compound-specific resistance mechanisms in clinically and agriculturally relevant bacterial populations.

Utilize "omics" technologies to identify global cellular responses associated with this compound resistance.

Understanding the specific ways bacteria develop resistance to this compound is crucial for preserving its effectiveness and developing strategies to overcome resistance.

Development of Predictive Models for this compound Environmental Fate and Transformation

Veterinary antibiotics, including tylosin, can enter the environment through the application of animal manure to soil researchgate.netnih.gov. This compound has been detected in manure-containing test systems and swine and rat as a major metabolite iastate.edu. The environmental fate of tylosin and its related compounds is influenced by processes such as degradation, sorption, and mobility iastate.eduresearchgate.netresearchgate.net. In soil, tylosin A and D have dissipation half-lives of about 1 week, with sorption and abiotic degradation being major factors iastate.eduresearchgate.netresearchgate.net. Tylosin C and D are relatively stable in water, except under light exposure in ultrapure water iastate.eduresearchgate.netresearchgate.net. Sorption of this compound in soils is generally strong and positively correlated with surface area, clay content, and cation-exchange capacity (CEC) nih.gov.

Predicting the environmental fate and transformation of this compound is essential for assessing its potential ecological impact and informing risk assessment. Future research should focus on developing sophisticated predictive models that integrate data on:

Abiotic degradation pathways (hydrolysis, photolysis) specific to this compound under various environmental conditions (pH, temperature, light exposure).

Sorption behavior in different soil types and matrices, considering the influence of coexisting substances and environmental factors nih.govrsc.org.

Potential biotic transformation by environmental microorganisms, even at low concentrations where biotransformation may play a role iastate.eduresearchgate.net.

Leaching and transport in soil and water systems.

These models should be validated with experimental data from diverse environmental settings to provide accurate predictions of this compound persistence, mobility, and potential for accumulation in different environmental compartments.

Data Table: Dissipation Half-Lives of Tylosin A and D in Environmental Matrices

CompoundMatrixConditionHalf-LifeCitation
Tylosin AWaterLight200 d iastate.eduresearchgate.netresearchgate.net
Tylosin AWaterDarkStable iastate.eduresearchgate.netresearchgate.net
Tylosin CWaterLight (Ultrapure)Relatively stable iastate.eduresearchgate.netresearchgate.net
This compoundWaterLight (Ultrapure)Relatively stable iastate.eduresearchgate.netresearchgate.net
Tylosin ASoilUnsterilized~1 wk (7 d) iastate.eduresearchgate.netresearchgate.net
This compoundSoilUnsterilized~1 wk (8 d) iastate.eduresearchgate.netresearchgate.net
Tylosin ASoilSterilized~1 wk researchgate.netresearchgate.net
This compoundSoilSterilized~1 wk (8 d) researchgate.netresearchgate.net

Note: "Relatively stable" indicates minimal degradation observed under the tested conditions, except in ultrapure water under light exposure.

Application of "Omics" Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research

"Omics" technologies, including genomics, proteomics, and metabolomics, provide powerful tools for comprehensive biological analysis oatext.comnih.govproteobiojournal.comisaaa.org. These approaches can be applied to this compound research to gain a deeper understanding of its effects on microorganisms and the environment.

Future research utilizing "omics" technologies could involve:

Genomics: Sequencing the genomes of this compound-producing strains to identify all genes involved in its biosynthesis and regulation. Comparative genomics with strains producing different tylosin factors could reveal genetic basis for the variations.

Transcriptomics: Analyzing gene expression profiles of bacteria exposed to this compound to understand the cellular response at the transcriptional level, including the activation of resistance mechanisms or stress responses.

Proteomics: Studying the complete set of proteins expressed by bacteria in the presence of this compound to identify proteins involved in its uptake, metabolism, efflux, or target interaction. This can also help identify novel protein targets or pathways affected by this compound.

Metabolomics: Analyzing the complete set of metabolites in biological or environmental samples treated with this compound to understand its metabolic fate, identify transformation products, and assess its impact on microbial metabolism or environmental biochemical processes oatext.comnih.govproteobiojournal.comisaaa.org. Integrated meta-omics studies have been used to investigate tylosin removal mechanisms in microbial communities researchgate.net.

Integrating data from multiple "omics" layers can provide a holistic view of the interactions between this compound and biological systems, leading to the discovery of new insights into its activity, resistance, and environmental fate.

Rational Design and Engineered Production of this compound Analogues with Enhanced Properties

Understanding the structure-activity relationships of this compound and its interaction with its ribosomal target provides a basis for the rational design of new analogues with improved properties. The differences in sugar moieties between tylosin A and this compound likely contribute to variations in their activity, pharmacokinetics, and resistance profiles.

Future research in this area could focus on:

Structure-based drug design: Utilizing the detailed structural information obtained from ribosome-tylosin D complexes to design modifications that enhance binding affinity, improve specificity, or overcome resistance mechanisms.

Combinatorial biosynthesis and synthetic biology: Developing engineered microbial strains or in vitro enzymatic systems for the production of novel this compound analogues. This could involve modifying the tylosin biosynthetic gene cluster in Streptomyces fradiae or heterologously expressing relevant genes in other host organisms umich.edusjtu.edu.cn. Strategies like overexpressing rate-limiting genes have been shown to improve the purity and yield of tylosin A sjtu.edu.cn.

Chemical synthesis and semi-synthesis: Developing efficient chemical or semi-synthetic routes to produce this compound analogues with specific structural modifications google.comnih.gov.

The goal of this research is to generate a library of this compound analogues that can be evaluated for enhanced antimicrobial activity against resistant strains, improved pharmacokinetic properties, reduced environmental persistence, or altered biological activities for potential new applications.

Q & A

Q. What are the standard analytical methods for quantifying Tylosin D in pharmaceutical formulations?

this compound is quantified using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The USP method specifies a C18 column and a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 6.0). Peaks for Tylosin A, B, C, and D are resolved with relative retention times of 1.0, 0.7, 0.5, and 0.9, respectively. The content of this compound is calculated as a percentage of the total peak area, with USP standards requiring Tylosin A to comprise ≥80% and the sum of all components ≥95% .

Q. How does pH influence the stability of this compound in aqueous solutions?

this compound stability is pH-dependent. At pH 7 , degradation is minimal (~3% loss over 100 hours). In contrast, acidic (pH 4) or alkaline (pH 11) conditions accelerate degradation, with <40% remaining at pH 4 and complete degradation at pH 11 within 100 hours. However, conflicting studies report stability in pH 5.7–6.7 (e.g., no significant loss over one month in Milli-Q water). Researchers must standardize pH buffers and validate stability under experimental conditions .

Q. What solvents are suitable for preparing this compound stock solutions in sorption studies?

For concentrations ≤50 mg/L, 0.01 M CaCl₂ or deionized water are recommended. These solvents minimize ionic interference and mimic environmental matrices. Avoid organic solvents (e.g., methanol) unless necessary for solubility, as they may alter sorption behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Discrepancies arise from differences in light exposure , solvent composition , and analytical methods . For example:

  • Paesen (1995a) observed rapid degradation at pH 4, while Kolz et al. (2005) reported stability in pH 5.7–6.6.
  • Hu and Coats (2007) noted a 200-day half-life in water under light, contrasting with short-term stability in dark conditions.
    To reconcile these, standardize experimental parameters:
    • Use controlled light/dark cycles.
    • Validate analytical methods (e.g., HPLC vs. ELISA) to account for cross-reactivity with degradation products .

Q. What methodological considerations are critical when assessing this compound degradation products in environmental samples?

  • Analytical specificity : HPLC coupled with mass spectrometry (HPLC-MS) is preferred to distinguish this compound from isomers (e.g., isotylosin A alcohol) and metabolites (e.g., Tylosin B/C).
  • Cross-reactivity : ELISA may overestimate this compound due to 106% cross-reactivity with this compound and 121% with isotylosin A alcohol. Confirm results with HPLC-MS .
  • Sampling frequency : Monitor degradation kinetics at intervals (e.g., 0, 24, 48 hours) to capture transient intermediates .

Q. How should pharmacokinetic studies be designed to evaluate this compound in combination therapies?

  • Dose formulation : Use validated methods to prepare combinations (e.g., Tylosin-Doxycycline mixtures). Ensure solubility and stability in sterilized water or buffers .
  • Compartmental analysis : Apply software like WinNonlin to model serum concentration-time curves. For IV and oral administration, calculate parameters such as t₁/₂ (half-life) and AUC (area under the curve) .
  • Tissue residue analysis : Include matrices like liver and kidney, as this compound accumulates due to low metabolic rates .

Q. What experimental designs are optimal for studying this compound sorption in soil and water systems?

  • Batch equilibrium method : Use soil/water ratios of 1:10 (w/v) and shaking times ≥24 hours to reach equilibrium.
  • Sterilized controls : Differentiate between biotic (microbial) and abiotic degradation by comparing autoclaved vs. non-autoclaved samples.
  • Environmental relevance : Test concentrations reflecting real-world exposure (e.g., 25–50 mg/L) and include field-moist soils to mimic natural conditions .

Methodological Best Practices

  • Replication : Follow USP guidelines for HPLC calibration and include triplicate samples to ensure reproducibility .
  • Data validation : Use statistical tools (e.g., DPS software) to analyze variance and detect outliers in environmental studies .
  • Literature gaps : Prioritize studies on long-term environmental fate (e.g., photolysis in UV-permeable containers) and metabolite toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.